
benzyl(tributyl)azanium;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(tributyl)azanium;hydrochloride can be synthesized through the quaternization of tributylamine with benzyl chloride. The reaction typically involves the following steps:
Reactants: Tributylamine and benzyl chloride.
Solvent: An appropriate solvent such as acetonitrile or ethanol.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl(tributyl)azanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, hydroxides, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt, while oxidation can produce corresponding oxides .
Scientific Research Applications
Scientific Research Applications
Benzyltributylammonium chloride has garnered attention in various research domains due to its unique properties. Below are key applications:
Biochemical Research
Benzyltributylammonium chloride is utilized as a biochemical reagent in studies involving cell membranes and receptor interactions. Its ability to interact with biological membranes makes it useful in:
- Studying Membrane Dynamics : It can alter membrane fluidity, aiding in the understanding of membrane-associated processes.
- Receptor Studies : It acts as a model compound for investigating the activity of cholinergic receptors, mimicking acetylcholine's effects on nicotinic and muscarinic receptors .
Organic Synthesis
This compound serves as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous). Its applications include:
- Synthesis of Quaternary Ammonium Salts : It is involved in synthesizing other quaternary ammonium compounds through nucleophilic substitution reactions.
- Catalysis in Reactions : It enhances reaction rates and yields in various organic transformations, such as alkylation and acylation reactions .
Environmental Science
Benzyltributylammonium chloride is studied for its environmental impact and behavior as a contaminant. Its applications include:
- Biodegradation Studies : Research on the biodegradability of quaternary ammonium compounds helps assess their environmental persistence.
- Toxicological Assessments : Investigations into its toxicity profiles contribute to understanding the risks associated with its use in consumer products .
Data Tables
The following tables summarize key findings from various studies involving benzyltributylammonium chloride.
Case Study 1: Membrane Interaction Studies
In a study examining the effects of benzyltributylammonium chloride on erythrocyte membranes, researchers found that varying concentrations altered membrane fluidity significantly. This study provided insights into how quaternary ammonium compounds can influence cell signaling pathways.
Case Study 2: Synthesis of Quaternary Ammonium Salts
A research project focused on synthesizing various quaternary ammonium salts using benzyltributylammonium chloride as a catalyst demonstrated enhanced reaction rates compared to traditional methods. The study highlighted its effectiveness in improving product yield while reducing reaction times.
Mechanism of Action
The mechanism of action of benzyl(tributyl)azanium;hydrochloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium chloride: Similar in structure but with methyl groups instead of butyl groups.
Tetraethylammonium chloride: Contains ethyl groups instead of butyl groups.
Tetrapropylammonium chloride: Contains propyl groups instead of butyl groups.
Uniqueness
Benzyl(tributyl)azanium;hydrochloride is unique due to its specific combination of benzyl and butyl groups, which provides distinct solubility and reactivity properties. This makes it particularly effective as a phase transfer catalyst in certain reactions where other quaternary ammonium compounds may not perform as well .
Biological Activity
Benzyl(tributyl)azanium;hydrochloride, also known as benzyltributylammonium chloride, is a quaternary ammonium compound with significant biological activity attributed to its surfactant properties. This article explores its biological mechanisms, potential applications, and relevant research findings.
- Chemical Formula : C₁₉H₃₄NCl
- Appearance : White hygroscopic crystalline powder
- Solubility : Soluble in water and various organic solvents
The compound features a benzyl group attached to a tributylammonium moiety, which enhances its solubility and effectiveness as a phase transfer catalyst and surfactant in various applications.
This compound exhibits biological activity primarily through its interactions with cell membranes. Its surfactant properties allow it to disrupt lipid bilayers, influencing membrane permeability and fluidity. This disruption can facilitate the uptake of other compounds into cells and enhance their biological effects.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Quaternary ammonium compounds, including this one, can disrupt microbial cell membranes, leading to cell death. This makes them useful in disinfectants and preservatives.
Applications
The compound has several applications across different fields:
- Disinfectants : Used for its antimicrobial properties.
- Phase Transfer Catalysts : Facilitates reactions between reactants in different phases.
- Cell Membrane Studies : Investigated for its effects on cellular uptake mechanisms.
Case Studies
-
Cell Membrane Interaction Studies :
- Studies have shown that this compound can alter the fluidity of lipid membranes, which may enhance the delivery of therapeutic agents into cells.
-
Antimicrobial Efficacy :
- This compound has been tested against various microorganisms, demonstrating effective bactericidal activity. This property is crucial for its use in formulations aimed at controlling microbial growth.
- Toxicological Assessments :
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Applications |
---|---|---|
This compound | Antimicrobial, membrane disruptor | Disinfectants, catalysts |
Benzyltrimethylammonium chloride | Cholinergic activity | Neurological studies |
Benzyltriethylammonium chloride | Lower toxicity profile | Pharmaceutical formulations |
This compound is unique due to its specific combination of a benzyl group with tributyl chains, enhancing its solubility and effectiveness compared to other similar compounds .
Properties
Molecular Formula |
C19H35ClN+ |
---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
benzyl(tributyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1; |
InChI Key |
VJGNLOIQCWLBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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